3-Oxo-3-(pyridin-4-YL)propanenitrile
Overview
Description
3-Oxo-3-(pyridin-4-yl)propanenitrile: is a chemical compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . It is also known by its IUPAC name, 3-oxo-3-(4-pyridinyl)propanenitrile . This compound is characterized by the presence of a pyridine ring attached to a propanenitrile group with a ketone functional group at the third carbon position .
Biochemical Analysis
Biochemical Properties
3-Oxo-3-(pyridin-4-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the concentration of specific metabolites, thereby impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same synthetic route as in laboratory settings. The reaction conditions can be optimized for higher yields and purity by controlling factors such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-oxo-3-(pyridin-4-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
- 3-Oxo-3-(2-thienyl)propanenitrile
- 3-Oxo-3-(4-pyridinyl)propanenitrile
- 3-Oxo-3-(2-furyl)propanenitrile
Uniqueness: 3-oxo-3-(pyridin-4-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
3-oxo-3-pyridin-4-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-4-1-8(11)7-2-5-10-6-3-7/h2-3,5-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAZOANEQPCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577590 | |
Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23821-37-6 | |
Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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